molecular formula C16H19N3O3 B14965114 1-ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

1-ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B14965114
M. Wt: 301.34 g/mol
InChI Key: GBHMGINDFXFSIN-LICLKQGHSA-N
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Description

1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 1-ethyl-2-hydroxy-4-oxo-1,2-dihydroquinoline-3-carbohydrazide with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce quinoline-2,4-diol derivatives .

Scientific Research Applications

1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C16H19N3O3/c1-4-10(3)17-18-15(21)13-14(20)11-8-6-7-9-12(11)19(5-2)16(13)22/h6-9,20H,4-5H2,1-3H3,(H,18,21)/b17-10+

InChI Key

GBHMGINDFXFSIN-LICLKQGHSA-N

Isomeric SMILES

CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O)/C

Canonical SMILES

CCC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O)C

Origin of Product

United States

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